molecular formula C10H9FN4O2 B11102640 N-(2-fluorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine

N-(2-fluorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine

Cat. No.: B11102640
M. Wt: 236.20 g/mol
InChI Key: BHSANPZGIFEZKO-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N-(3-methyl-4-nitro-1H-pyrazol-5-yl)amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-N-(3-methyl-4-nitro-1H-pyrazol-5-yl)amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid.

    Substitution with 2-fluoroaniline: The nitro group on the pyrazole ring is substituted with 2-fluoroaniline under suitable conditions, such as in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-N-(3-methyl-4-nitro-1H-pyrazol-5-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N-(3-methyl-4-nitro-1H-pyrazol-5-yl)amine depends on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N-(3-methyl-4-nitro-1H-pyrazol-5-yl)amine
  • N-(2-bromophenyl)-N-(3-methyl-4-nitro-1H-pyrazol-5-yl)amine
  • N-(2-methylphenyl)-N-(3-methyl-4-nitro-1H-pyrazol-5-yl)amine

Uniqueness

N-(2-fluorophenyl)-N-(3-methyl-4-nitro-1H-pyrazol-5-yl)amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C10H9FN4O2

Molecular Weight

236.20 g/mol

IUPAC Name

N-(2-fluorophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine

InChI

InChI=1S/C10H9FN4O2/c1-6-9(15(16)17)10(14-13-6)12-8-5-3-2-4-7(8)11/h2-5H,1H3,(H2,12,13,14)

InChI Key

BHSANPZGIFEZKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)NC2=CC=CC=C2F)[N+](=O)[O-]

Origin of Product

United States

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